molecular formula C19H23N3O3 B4507255 N-(2-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(2-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B4507255
M. Wt: 341.4 g/mol
InChI Key: RJPWNVWJAWVBIR-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.17394160 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Compounds related to N-(2-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide have been synthesized for various medicinal chemistry applications. For example, pyridazinone derivatives have been developed with potential vasorelaxant and antiplatelet activities, demonstrating the versatility of this scaffold in drug design (Costas et al., 2010).

Antimicrobial and Anti-inflammatory Properties

Research on similar compounds has shown promising antimicrobial and anti-inflammatory activities. For instance, acetamido pyrrolyl azoles have been prepared and tested for their antimicrobial and anti-inflammatory activities, indicating the potential of acetamide derivatives in the development of new therapeutic agents (Sowmya et al., 2017).

Synthesis of β-Lactams and Amino Acids

Compounds with the acetamide moiety have been utilized in the synthesis of β-lactams and amino acids, which are important building blocks in pharmaceuticals and bioactive molecules. For example, a study describes the synthesis of 3-substituted β-lactams derived from 1-(aminomethyl)cyclopropanecarboxylic acids, demonstrating the utility of these compounds in organic synthesis (Zanobini et al., 2004).

Antioxidant Activity Studies

The antioxidant properties of capsaicin analogues, structurally related to the acetamide group, have been explored through computational and spectroscopic studies. These studies suggest the potential role of such compounds in scavenging free radicals, which is critical in the development of antioxidant therapies (Yancheva et al., 2020).

Coordination Complexes for Antioxidant Activity

The synthesis of coordination complexes with pyrazole-acetamide derivatives has been explored for their antioxidant activities, showcasing the diverse applications of acetamide derivatives in the synthesis of compounds with potential therapeutic benefits (Chkirate et al., 2019).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-25-17-10-6-5-8-15(17)12-20-18(23)13-22-19(24)11-14-7-3-2-4-9-16(14)21-22/h5-6,8,10-11H,2-4,7,9,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPWNVWJAWVBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=O)C=C3CCCCCC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

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